Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate
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Overview
Description
Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate group attached to a triazene moiety, which is further substituted with ethoxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazene Moiety: This step involves the reaction of an appropriate amine with nitrous acid to form a diazonium salt, which is then reacted with another amine to form the triazene.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethyl chloroformate or a similar reagent.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or triazene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The triazene moiety is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxymethyl and methyl groups may influence the compound’s solubility, stability, and reactivity, thereby modulating its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(ethoxymethyl)benzoate
- Methyl 4-(1-(ethoxymethyl)cyclobutyl)benzoate
Uniqueness
Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate is unique due to the presence of the triazene moiety, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack this functional group.
Properties
CAS No. |
103145-58-0 |
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Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[[ethoxymethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C12H17N3O3/c1-4-18-9-15(2)14-13-11-7-5-10(6-8-11)12(16)17-3/h5-8H,4,9H2,1-3H3 |
InChI Key |
SIJOUIMGKJHFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(C)N=NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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